Z-D-Ala-Phe-OH

Description

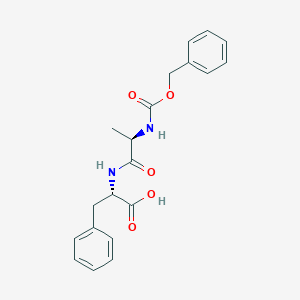

Z-D-Ala-Phe-OH is a synthetic dipeptide derivative consisting of D-alanine (D-Ala) and L-phenylalanine (L-Phe) residues, protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group. This compound is structurally characterized by the chiral D-configuration of alanine, which confers resistance to enzymatic degradation, and the aromatic phenylalanine side chain, which influences hydrophobic interactions in biochemical systems.

The Z group enhances stability during solid-phase peptide synthesis (SPPS) and facilitates purification. Potential applications include its use as an intermediate in peptide drug development or as a substrate for studying stereoselective enzyme activity.

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[(2R)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNXQVWGWUHKMK-PBHICJAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mixed Anhydride Method

The mixed anhydride technique remains a cornerstone for industrial-scale production due to its high efficiency and minimal racemization. A patented protocol outlines the following steps:

Reagents and Conditions

-

Z-D-Ala-OH : Protected using benzyloxycarbonyl (Z) group.

-

L-Phe-OH : Activated via isobutyl chloroformate (IBCl) in acetone at −15°C.

-

Coupling : N-methylmorpholine (NMM) facilitates anhydride formation, followed by slow addition of the amino component.

-

Hydrogenation : Pd/C (5% Pd) under 3 bar H₂ in DMF removes the Z-group, yielding H-D-Ala-Phe-OH with >99% conversion.

Procedure

-

Dissolve Z-D-Ala-OH (1 eq) in acetone (4.7 L/mol) and cool to −15°C.

-

Add IBCl (1.2 eq) and NMM (1.2 eq) dropwise over 20 minutes.

-

Couple with L-Phe-OH (1 eq) at −10°C for 1 hour, then warm to 25°C.

-

Purify via crystallization using acetonitrile/water (3:1 v/v) to achieve 99.4% purity.

Optimization Insights

-

Temperature Control : Maintaining −15°C during anhydride formation prevents decomposition.

-

Solvent System : Acetone enhances solubility, while acetonitrile induces crystallization.

-

Catalyst Loading : 5% Pd/C balances cost and reactivity for hydrogenation.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc/t-Bu Strategy

SPPS is favored for laboratory-scale synthesis due to its automation compatibility and high chiral fidelity.

Reagents and Conditions

-

Resin : Wang resin (0.6 mmol/g loading).

-

Amino Acids : Fmoc-D-Ala-OH and Fmoc-L-Phe-OH.

-

Activation : HBTU/DIPEA in DMF.

-

Deprotection : 20% piperidine in DMF.

Procedure

-

Load Fmoc-L-Phe-OH onto Wang resin via ester linkage.

-

Deprotect Fmoc group and couple Fmoc-D-Ala-OH using HBTU/DIPEA (2 eq each).

-

Repeat deprotection/coupling for Z-group introduction.

-

Cleave peptide from resin using TFA/water (95:5 v/v) and lyophilize.

Performance Metrics

-

Yield : 75–85% (crude).

-

Purity : ≥95% after reverse-phase HPLC (C18 column, 20–60% acetonitrile gradient).

Hybrid SPPS/Liquid-Phase Synthesis

Fragment Condensation

Hybrid methods combine SPPS efficiency with solution-phase scalability. A cross-company study reports the following workflow:

Steps

-

Synthesize Z-D-Ala-OH via SPPS.

-

Couple with L-Phe-OH in solution using EDC/HOBt.

-

Purify via precipitation in ethyl acetate.

Process Mass Intensity (PMI) Analysis

Advantages

-

Reduced Solvent Use : PMI 6,504–7,205 for 38–43 AA peptides.

-

Scalability : Suitable for preclinical to commercial phases.

Critical Analysis of Methodologies

Stereochemical Integrity

Industrial vs. Laboratory Trade-offs

| Parameter | Solution-Phase | SPPS | Hybrid |

|---|---|---|---|

| Cost per gram | $12–$18 | $50–$100 | $20–$40 |

| Synthesis Time | 8–12 hours | 2–3 days | 1–2 days |

| Environmental Impact | High PMI (15,889–79,334) | Moderate PMI (6,504–7,205) | Low PMI (1,037–4,830) |

Emerging Trends and Recommendations

Chemical Reactions Analysis

Types of Reactions

Z-D-Ala-Phe-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The phenylalanine residue can undergo oxidation reactions, leading to the formation of various oxidation products.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts (Pd/C) are commonly used.

Major Products

Hydrolysis: D-alanine and L-phenylalanine.

Oxidation: Various oxidation products of phenylalanine.

Substitution: Derivatives with different protecting groups or functional groups.

Scientific Research Applications

Biological Applications

Z-D-Ala-Phe-OH is primarily utilized in the study of enzyme interactions and as a building block for peptidomimetics. Its applications can be categorized into several key areas:

Enzyme Inhibition Studies

This compound serves as a substrate or inhibitor for various enzymes, including proteases. It has been shown to inhibit cathepsin L, a lysosomal cysteine protease implicated in various diseases including neurodegenerative disorders. This inhibition is crucial for understanding the enzyme's role in disease pathology and potential therapeutic interventions .

Peptidomimetics Development

The compound is used as a building block for designing peptidomimetics, which mimic the structure and function of peptides while offering enhanced stability and bioavailability. Non-canonical amino acids like this compound are integral to developing new therapeutics that resist enzymatic degradation, making them suitable for drug development .

Drug Delivery Systems

This compound has been explored in smart drug delivery systems due to its ability to enhance membrane permeability. This property is particularly beneficial for delivering poorly soluble drugs across biological membranes, including the blood-brain barrier .

Case Study 1: Inhibition of Cathepsin L

A study demonstrated that this compound significantly reduced cathepsin L activity in cultured hippocampal slices when used alongside chloroquine, which raises lysosomal pH. This finding supports its potential use in neuroprotective strategies against tau protein degradation associated with Alzheimer’s disease .

Case Study 2: Peptidomimetic Synthesis

Another research effort focused on synthesizing peptidomimetics using this compound as a precursor. The resulting compounds exhibited enhanced biological activity and stability compared to their natural counterparts, indicating the compound's utility in creating more effective therapeutic agents .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of Z-D-Ala-Phe-OH involves its ability to form hydrogen bonds and hydrophobic interactions. These interactions facilitate the self-assembly of peptides into higher-order structures such as hydrogels and nanofibers. The molecular targets and pathways involved include:

Hydrogen Bonding: The amino and carboxyl groups of the dipeptide form hydrogen bonds with other molecules.

Hydrophobic Interactions: The phenylalanine residue contributes to hydrophobic interactions, promoting self-assembly.

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects: Z-D-Phg-OH exhibits greater steric bulk due to the phenylglycine side chain compared to this compound, which may reduce its solubility.

- Hydrophobicity : LogP values rise with aromaticity (e.g., Z-Phe-Phe-Phe-OH has LogP 5.9), suggesting this compound’s intermediate hydrophobicity (~2.5) balances solubility and membrane permeability.

- Stereochemical Impact : The D-configuration in this compound and Z-D-Phg-OH likely improves metabolic stability compared to L-configured analogs.

Research Findings and Limitations

- Stability: D-amino acids enhance metabolic stability but may reduce binding affinity in chiral environments .

- Toxicity : Analogous compounds (e.g., H-Phe(4-NH₂)-OH ) show warnings for skin/eye irritation, suggesting this compound requires similar safety handling.

- Knowledge Gaps: Direct data on this compound’s solubility, toxicity, and bioactivity are absent in the evidence, necessitating further experimental validation.

Biological Activity

Z-D-Ala-Phe-OH, a dipeptide derivative consisting of a Z-protected D-alanine and phenylalanine, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Z-Group : A benzyloxycarbonyl (Z) protecting group that enhances stability and solubility.

- D-Alanine : An amino acid that contributes to the dipeptide's structural integrity and biological activity.

- Phenylalanine : An aromatic amino acid known for its role in protein synthesis and various metabolic pathways.

The chemical formula of this compound is CHNO, with a molecular weight of approximately 270.31 g/mol.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and other pathogenic bacteria by interfering with their protein synthesis mechanisms .

2. Antitumor Activity

This compound has been investigated for its potential antitumor effects. Cyclodepsipeptides, which share structural similarities with this compound, have demonstrated significant cytotoxicity against cancer cell lines such as SF-268 and RXF 393 . The mechanism often involves the induction of apoptosis in tumor cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

3. Neuroprotective Effects

The compound has been studied for its neuroprotective properties. It has been suggested that this compound can influence neurotransmitter release and may protect neuronal cells from excitotoxicity. This is particularly relevant in conditions such as Alzheimer's disease, where modulation of peptide interactions can affect tau protein aggregation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit proteolytic enzymes, which are crucial for various biological processes including digestion and cell signaling .

- Mimicking Natural Peptides : The structure of this compound allows it to mimic natural peptides, facilitating interactions with specific receptors or enzymes within biological systems .

- Modulation of Cell Signaling Pathways : By influencing pathways involved in apoptosis and cell cycle regulation, this compound may exert its antitumor effects through targeted signaling modulation.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

- Cytotoxicity in Cancer Cells : In vitro studies indicated that this compound analogs exhibited cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 20 µM, suggesting a potent anticancer potential .

- Neuroprotective Mechanisms : Research involving cultured neuronal cells indicated that treatment with this compound led to reduced levels of oxidative stress markers and improved cell viability under excitotoxic conditions .

Data Tables

Q & A

Q. What are the recommended methods for synthesizing Z-D-Ala-Phe-OH in laboratory settings?

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc- or Boc-protected amino acids, with coupling reagents like HBTU or DCC. Ensure orthogonal protection (e.g., Z-group for the N-terminal) to prevent side reactions. Purification via reverse-phase HPLC with a C18 column and characterization by NMR (e.g., H, C) and mass spectrometry (ESI-TOF) are critical to confirm structure and purity. For reproducibility, document reaction conditions (solvent, temperature, time) and include spectral data in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are essential for structural confirmation. For enantiomeric purity, use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) or circular dichroism (CD). Purity should be assessed via HPLC (≥95% by UV detection at 220 nm). Always cross-validate results with at least two complementary methods to minimize analytical bias .

Q. What role does this compound play in studying peptide stability and folding?

this compound is a dipeptide model for investigating backbone conformation and steric effects due to its D-alanine residue. It is used in circular dichroism (CD) studies to analyze β-turn formation or in molecular dynamics simulations to assess folding kinetics. Stability under varying pH and temperature can be monitored via UV-Vis spectroscopy or differential scanning calorimetry (DSC) .

Q. How should researchers assess the stability of this compound under different storage conditions?

Conduct accelerated degradation studies by exposing the compound to stressors (e.g., heat, light, humidity) and analyze samples via HPLC and LC-MS. Use Arrhenius kinetics to predict shelf life. Store lyophilized samples at -20°C in inert atmospheres to prevent racemization or hydrolysis. Document degradation products and storage protocols in supplementary data .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution using proteases (e.g., subtilisin) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For SPPS, use low-racemization coupling agents (e.g., HATU) and minimize base exposure during Fmoc deprotection .

Q. What strategies resolve contradictions in data when this compound exhibits unexpected biochemical activity?

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamics). Re-examine synthesis protocols for impurities or racemization. Perform dose-response curves to rule out non-specific effects. If inconsistencies persist, conduct crystallography or NMR titration to confirm molecular interactions .

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

Use molecular docking (AutoDock Vina) or molecular dynamics (GROMACS) to predict binding modes to enzymes like proteases. Validate simulations with experimental data (e.g., IC values from enzyme inhibition assays). Apply QSAR models to correlate structural features with activity, leveraging tools like Schrödinger Suite .

Q. What experimental design principles apply when studying this compound’s role in peptide self-assembly?

Use the PICO framework:

- Population : Peptide solutions in specific buffers.

- Intervention : Variation in concentration, pH, or ionic strength.

- Comparison : Control with L-amino acid analogs.

- Outcome : Morphology (TEM/AFM) and thermodynamic stability (DSC). Include negative controls and triplicate measurements to ensure reproducibility .

Q. How can researchers optimize protocols for detecting trace impurities in this compound?

Implement UPLC-MS/MS with a sensitivity limit of 0.1%. Use isotope-labeled internal standards to quantify degradation products. For chiral impurities, combine chiral HPLC with mass spectrometry. Validate methods per ICH Q2(R1) guidelines for linearity, accuracy, and precision .

Q. What mechanistic studies elucidate this compound’s inhibition of bacterial cell wall synthesis?

Conduct time-kill assays and synergy studies with β-lactams. Use fluorescent probes (e.g., Bocillin FL) to visualize binding to penicillin-binding proteins (PBPs). Perform transcriptomic analysis (RNA-seq) to identify downstream gene regulation. Cross-reference findings with structural data from X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.